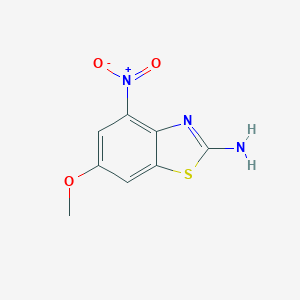

6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-4-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c1-14-4-2-5(11(12)13)7-6(3-4)15-8(9)10-7/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIOIBDQQQUQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)SC(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288072 | |

| Record name | 6-Methoxy-4-nitro-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16586-53-1 | |

| Record name | 6-Methoxy-4-nitro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16586-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-4-nitro-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. This document details a proposed synthetic pathway, predicted analytical data, and potential biological significance, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The introduction of specific substituents onto the benzothiazole core can significantly modulate its biological activity. The title compound, 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine, incorporates a methoxy group and a nitro group, which are known to influence the electronic and steric properties of molecules, potentially leading to enhanced or novel biological effects. This guide outlines a feasible synthetic route and provides a detailed, albeit predicted, characterization of this compound.

Synthesis

The proposed synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is based on a well-established method for the preparation of 2-aminobenzothiazole derivatives. This involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium. For the target molecule, the starting material is 4-methoxy-2-nitroaniline.

Proposed Synthetic Pathway

The synthesis is a one-pot reaction that proceeds via an in-situ generated thiourea intermediate, which then undergoes oxidative cyclization to form the benzothiazole ring.

Experimental Protocol

Materials:

-

4-Methoxy-2-nitroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine

-

Ammonium hydroxide solution (concentrated)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

-

In a well-ventilated fume hood, dissolve 4-methoxy-2-nitroaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a concentrated ammonium hydroxide solution.

-

The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the purified 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine.

-

Dry the purified product in a vacuum oven.

Characterization

As of the writing of this guide, experimental characterization data for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is not available in the public domain. The following data is predicted based on the analysis of structurally similar compounds.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C8H7N3O3S |

| Molecular Weight | 225.23 g/mol |

| Appearance | Yellow to orange solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol |

Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data |

| 1H NMR (DMSO-d6, 400 MHz) | δ 8.2-8.4 (br s, 2H, -NH2), 7.5-7.7 (d, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 3.9-4.0 (s, 3H, -OCH3) |

| 13C NMR (DMSO-d6, 100 MHz) | δ 168-170 (C-2), 155-157 (C-6), 145-147 (C-4), 140-142 (C-7a), 130-132 (C-3a), 115-117 (Ar-CH), 105-107 (Ar-CH), 56-58 (-OCH3) |

| FT-IR (KBr, cm-1) | ~3400-3200 (N-H stretching of -NH2), ~1620 (C=N stretching), ~1550 and ~1350 (asymmetric and symmetric N-O stretching of -NO2), ~1250 (C-O-C stretching) |

| Mass Spectrometry (ESI-MS) | m/z: 226.0 [M+H]+ |

Potential Biological Activity and Signaling Pathway

Nitro-substituted benzothiazole derivatives have been reported to exhibit a range of biological activities, including antibacterial and anticancer effects. The nitro group is a strong electron-withdrawing group that can participate in various biological redox reactions. It is hypothesized that the biological activity of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine may stem from its ability to induce oxidative stress within target cells, leading to apoptosis or growth inhibition.

Postulated Mechanism of Action

The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can damage cellular macromolecules such as DNA, proteins, and lipids, ultimately triggering programmed cell death.

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the physicochemical properties of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is limited in publicly available literature. The following guide provides a comprehensive overview based on data from closely related analogs and established scientific principles. The experimental protocols described are general methods applicable to the characterization of such compounds.

Introduction

6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is a substituted benzothiazole derivative. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methoxy group at the 6-position and a nitro group at the 4-position, along with the 2-amino group, is expected to significantly influence the molecule's physicochemical characteristics and, consequently, its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a detailed understanding of these properties.

Physicochemical Properties

Due to the absence of direct experimental data for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine, the following tables summarize the physicochemical properties of structurally similar compounds to provide an estimated profile.

Table 1: Predicted and Comparative Physicochemical Data

| Property | Predicted/Comparative Value | Source/Analog Compound |

| Molecular Formula | C₈H₇N₃O₃S | - |

| Molecular Weight | 225.22 g/mol | [1] |

| Melting Point (°C) | Not available | For 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine (CAS 16586-52-0), no specific melting point is listed, but storage is at 2-8°C.[1] For 2-Amino-6-nitrobenzothiazole, the melting point is described as orange crystals or yellow powder.[2] |

| Boiling Point (°C) | Not available | - |

| pKa | Estimated acidic and basic pKa values would be influenced by the amino, nitro, and methoxy groups. The 2-amino group on the benzothiazole ring is weakly basic. The nitro group is electron-withdrawing and would decrease the basicity of the amino group. | For 6-nitro-1,3-benzothiazol-2-amine, a predicted pKa of 1.76 is available.[3] |

| logP (Octanol-Water Partition Coefficient) | The presence of the nitro group and the overall aromatic system suggests a degree of lipophilicity. The methoxy and amino groups will also contribute to this value. | For 6-Methoxy-2-(4-nitrophenyl) benzothiazole, a computed XLogP3 of 4.1 is reported.[4] |

| Solubility | Expected to have low aqueous solubility, a common characteristic of many benzothiazole derivatives. Solubility would be pH-dependent due to the ionizable amino group. | General solubility for 2-amino-6-methoxybenzothiazole is less than 1 mg/mL in water.[5] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of a compound like 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a liquid (T2) are recorded.

-

The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-2 °C).

-

Solubility Determination

The equilibrium solubility can be determined using the shake-flask method.

-

Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a flask.

-

The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

The mixture is agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method that has been previously calibrated.

-

The experiment is performed in triplicate to ensure reproducibility.

-

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: pH meter with a combination electrode, automated titrator or a burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve as the pH at which half of the compound is ionized (the midpoint of the buffer region).

-

logP Determination

The octanol-water partition coefficient (logP) is commonly determined using the shake-flask method.

-

Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

Procedure:

-

A known amount of the compound is dissolved in one of the two immiscible phases (n-octanol or water), which have been pre-saturated with the other phase.

-

The solution is then mixed with a known volume of the other phase in a separatory funnel.

-

The mixture is shaken for a set period to allow for partitioning of the compound between the two phases.

-

The two phases are separated, by centrifugation if necessary.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the logarithm of the partition coefficient.

-

Visualizations

General Synthesis Workflow

The following diagram illustrates a general synthetic approach for a substituted 2-aminobenzothiazole derivative.

References

An In-depth Technical Guide to 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and structural information available for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. Extensive searches of chemical databases and scientific literature did not yield a specific CAS number or detailed experimental data for this particular substitution pattern. This suggests that 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine may be a novel compound or one that is not widely documented.

Therefore, this guide presents detailed information on closely related and well-characterized benzothiazole derivatives, namely 6-Methoxy-1,3-benzothiazol-2-amine and 6-Nitro-1,3-benzothiazol-2-amine . The data provided for these analogs, including their synthesis and properties, can serve as a valuable reference for the potential synthesis and investigation of the target compound.

Core Compound: 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

While a specific CAS number is not available, the molecular structure can be inferred from its name.

Molecular Structure:

Caption: Molecular Structure of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine.

Closely Related Analogs: Data and Synthesis

Due to the lack of specific data for the target compound, this section details the properties and synthesis of two closely related analogs.

Analog 1: 6-Methoxy-1,3-benzothiazol-2-amine

This compound is a key intermediate in the synthesis of various biologically active molecules.

Table 1: Physicochemical Properties of 6-Methoxy-1,3-benzothiazol-2-amine

| Property | Value | Reference |

| CAS Number | 1747-60-0 | [1][2] |

| Molecular Formula | C₈H₈N₂OS | [1] |

| Molecular Weight | 180.23 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 165-167 °C | |

| IUPAC Name | 6-methoxy-1,3-benzothiazol-2-amine | [1] |

Experimental Protocol: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine [3][4]

This synthesis involves the reaction of p-anisidine with ammonium thiocyanate followed by oxidative cyclization.

Workflow Diagram: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine

Caption: Synthetic pathway for 6-Methoxy-1,3-benzothiazol-2-amine.

Detailed Methodology: [3]

-

A mixture of p-anisidine and potassium thiocyanate is stirred in acetic acid.

-

A solution of bromine in acetic acid is added dropwise to the mixture.

-

The reaction is stirred at room temperature.

-

The reaction mixture is then poured into cold ammonium hydroxide and extracted with ethyl acetate.

-

The organic layer is washed, dried, and evaporated to yield the crude product, which is then recrystallized from ethanol.

Analog 2: 6-Nitro-1,3-benzothiazol-2-amine

This analog is a common building block in the synthesis of azo dyes and other functional materials.

Table 2: Physicochemical Properties of 6-Nitro-1,3-benzothiazol-2-amine

| Property | Value | Reference |

| CAS Number | 6285-57-0 | [5][6][7] |

| Molecular Formula | C₇H₅N₃O₂S | [5] |

| Molecular Weight | 195.20 g/mol | [5] |

| Appearance | Orange crystals or yellow powder | [5] |

| Melting Point | 248 °C | [6] |

| IUPAC Name | 6-nitro-1,3-benzothiazol-2-amine | [5] |

Experimental Protocol: Synthesis of Schiff Base Derivatives from 6-Nitro-1,3-benzothiazol-2-amine [8]

While the direct synthesis of 6-nitro-1,3-benzothiazol-2-amine is not detailed in the provided results, its use in the synthesis of Schiff bases is described. This provides insight into its reactivity.

Workflow Diagram: Synthesis of Schiff Bases from 6-Nitro-1,3-benzothiazol-2-amine

Caption: General scheme for the synthesis of Schiff bases.

Detailed Methodology: [8]

-

6-Nitrobenzo[d]thiazol-2-amine is condensed with an appropriate aromatic aldehyde.

-

The reaction is typically carried out in ethanol with a catalytic amount of glacial acetic acid.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is purified by recrystallization from a suitable solvent like ethanol.

Potential Synthetic Strategy for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

Based on the synthetic routes for the analogous compounds, a plausible pathway for the synthesis of the target molecule can be proposed. This would likely involve starting with a correspondingly substituted aniline.

Logical Relationship Diagram: Proposed Synthesis

Caption: A proposed synthetic route for the target compound.

Biological and Pharmacological Context

Benzothiazole derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. Various substituted 2-aminobenzothiazoles have been investigated for their potential as:

The introduction of methoxy and nitro groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the benzothiazole core. The methoxy group can influence solubility and metabolic stability, while the nitro group is a strong electron-withdrawing group that can alter the electronic properties of the molecule and its potential for biological interactions.

Conclusion

References

- 1. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1747-60-0|2-Amino-6-methoxybenzothiazole|BLD Pharm [bldpharm.com]

- 3. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [ejchem.journals.ekb.eg]

- 5. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-amino-6-nitrobenzothiazole - Wikidata [wikidata.org]

- 7. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide on the Physicochemical Properties of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the evaluation of the solubility and stability of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. As of the latest literature review, specific experimental data for the solubility and stability of this compound are not publicly available. The methodologies and data presentation formats outlined herein are based on established principles for analogous chemical structures and serve as a guide for future experimental investigation.

Introduction

6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is a heterocyclic compound of interest within the broader class of benzothiazoles, which are known for a wide range of biological activities.[1][2] The physicochemical properties of a drug candidate, such as solubility and stability, are paramount to its development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and shelf-life. This guide details standardized experimental protocols for the comprehensive assessment of the solubility and stability of this compound.

Physicochemical Profile: Data Summary

While specific data for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is unavailable, the following tables are presented as templates for the organized presentation of experimentally determined solubility and stability data. For comparative purposes, qualitative data for a structurally related compound, 2-amino-6-nitrobenzothiazole, is included.

Table 1: Solubility Data for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

| Solvent System | Method | Temperature (°C) | Solubility (µg/mL) | pH (for aqueous) | Remarks |

| Purified Water | Shake-Flask | 25 | Data to be determined | 7.4 | |

| Phosphate Buffered Saline (PBS) | Shake-Flask | 25 | Data to be determined | 7.4 | |

| 0.1 M HCl | Shake-Flask | 25 | Data to be determined | 1.2 | |

| 0.1 M NaOH | Shake-Flask | 25 | Data to be determined | 13.0 | |

| Dimethyl Sulfoxide (DMSO) | Shake-Flask | 25 | Data to be determined | N/A | |

| Ethanol | Shake-Flask | 25 | Data to be determined | N/A | |

| Methanol | Shake-Flask | 25 | Data to be determined | N/A | |

| Acetonitrile | Shake-Flask | 25 | Data to be determined | N/A |

Table 2: Comparative Solubility Data for a Related Compound

| Compound | Solvent | Temperature | Solubility |

| 2-amino-6-nitrobenzothiazole | Water | ~19 °C (66 °F) | < 1 mg/mL |

Table 3: Stability Profile of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine under Forced Degradation

| Stress Condition | Time Points | Assay of Parent Compound (%) | Degradation Products Formed (and % area) | Mass Balance (%) |

| 0.1 M HCl (aq) | 0, 2, 4, 8, 24, 48 hours | Data to be determined | Data to be determined | Data to be determined |

| 0.1 M NaOH (aq) | 0, 2, 4, 8, 24, 48 hours | Data to be determined | Data to be determined | Data to be determined |

| 3% H₂O₂ (aq) | 0, 2, 4, 8, 24, 48 hours | Data to be determined | Data to be determined | Data to be determined |

| Thermal (80°C, solid state) | 0, 1, 3, 7 days | Data to be determined | Data to be determined | Data to be determined |

| Photolytic (ICH Q1B) | 0, exposure intervals | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following sections detail the recommended methodologies for determining the solubility and stability of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine.

Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic solubility and is recommended for this compound.[3][4]

3.1.1 Materials and Equipment

-

6-Methoxy-4-nitro-1,3-benzothiazol-2-amine (solid)

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Scintillation vials or glass flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

3.1.2 Procedure

-

Add an excess amount of the solid compound to a known volume of the selected solvent in a glass vial.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve should be prepared for accurate quantification.[3]

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[5][6] These studies are conducted under conditions more severe than accelerated stability testing.[6]

3.2.1 Materials and Equipment

-

6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber (compliant with ICH Q1B guidelines)

-

Validated stability-indicating HPLC method

3.2.2 General Procedure A solution of the compound (e.g., 1 mg/mL) is typically prepared for hydrolysis and oxidation studies.[7] For photolytic and thermal degradation, the compound can be studied in both solid and solution states.

-

Acid Hydrolysis: The compound is dissolved in 0.1 M HCl and kept at room temperature or elevated temperatures (e.g., 60°C). Samples are taken at various time points.[7]

-

Base Hydrolysis: The compound is dissolved in 0.1 M NaOH and maintained under similar conditions as acid hydrolysis.

-

Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: The solid compound is placed in a temperature-controlled oven (e.g., 80°C).

-

Photostability: The compound (solid and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

At each time point, an aliquot of the sample is analyzed using a validated, stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.

Visualized Workflows

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Stability Studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. acdlabs.com [acdlabs.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

In-depth Technical Guide: Potential Biological Activities of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

Introduction to Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of 2-aminobenzothiazole, in particular, have been extensively investigated and have shown a broad spectrum of pharmacological activities. These include antimicrobial, anticonvulsant, neuroprotective, anti-inflammatory, anticancer, and antiparasitic properties. The biological effects of benzothiazole derivatives are often modulated by the nature and position of substituents on the bicyclic ring system.

Postulated Biological Activities of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

Based on the known activities of related compounds, 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine could potentially exhibit the following biological activities:

Antimicrobial Activity

Derivatives of 6-nitrobenzo[d]thiazol-2-amine and 6-methoxy-2-aminobenzothiazole have demonstrated notable antimicrobial properties. The nitro group, particularly at the 6-position, has been associated with antibacterial and antifungal effects. Similarly, the methoxy group can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes. Therefore, it is plausible that 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine could possess activity against various bacterial and fungal strains.

Anticancer and Antiproliferative Activity

Numerous benzothiazole derivatives have been reported to exhibit significant anticancer and antiproliferative effects. The mechanism of action often involves the inhibition of specific kinases, induction of apoptosis, or interference with cell cycle progression. The presence of a nitro group can sometimes contribute to cytotoxic activity against cancer cell lines. Studies on other nitro-substituted benzothiazoles have shown antiproliferative potential.

Anti-inflammatory Activity

Certain 2-aminobenzothiazole derivatives have been found to possess anti-inflammatory properties. While the direct influence of a 4-nitro and 6-methoxy substitution pattern on this activity is unknown, the general benzothiazole scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Neurological and Anticonvulsant Activity

The 2-aminobenzothiazole core is a key feature of Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS) which has neuroprotective and anticonvulsant properties. While the specific substitutions on 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine differ significantly from Riluzole, the shared core structure suggests that neurological activities cannot be entirely ruled out and would warrant investigation.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole derivatives is highly dependent on the substituents.

-

Nitro Group: The position and electronic-withdrawing nature of the nitro group can significantly impact biological activity. In many heterocyclic compounds, nitro groups are associated with antimicrobial and cytotoxic effects.

-

Methoxy Group: The electron-donating methoxy group can alter the pharmacokinetic properties of the molecule, such as absorption, distribution, metabolism, and excretion (ADME). Its position on the benzene ring can influence binding to biological targets.

-

2-Amino Group: The 2-amino group is a common feature in many biologically active benzothiazoles and often serves as a key pharmacophore for interaction with various enzymes and receptors.

Proposed Experimental Workflow for Investigation

To elucidate the potential biological activities of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine, a systematic experimental approach would be required.

A Technical Guide to the Research Landscape of Substituted 2-Aminobenzothiazoles: A Focus on 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding substituted 2-aminobenzothiazoles, with a specific focus on the potential synthesis and biological activities of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. Due to a scarcity of literature on this specific isomer, this review collates and analyzes data from closely related analogs to provide a predictive framework for its properties and potential applications. The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document aims to serve as a foundational resource for researchers interested in the development of novel benzothiazole-based therapeutics.

Proposed Synthesis and Chemical Properties

For the target compound, the synthesis would likely commence from 4-methoxy-2-nitroaniline. The general proposed workflow is outlined below.

Biological Activities of Analogous Compounds

Research into nitro- and methoxy-substituted 2-aminobenzothiazoles reveals significant potential in oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of benzothiazole derivatives.[1][5] These compounds often exert their activity through the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, derivatives have been shown to inhibit protein kinases such as AKT and ERK, which are crucial for cancer cell growth.[5] The cytotoxic effects of various analogs against a range of cancer cell lines are summarized in the table below.

| Compound Name/Identifier | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazine based benzothiazole 11 | HeLa | 2.41 | [1] |

| Hydrazine based benzothiazole 11 | COS-7 | 4.31 | [1] |

| N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65 | PC-3 | 19.9 µg/mL | [1] |

| N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65 | LNCaP | 11.2 µg/mL | [1] |

| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon Cancer) | 0.015 | [2] |

| Indole based hydrazine carboxamide scaffold 12 | H460 (Lung Cancer) | 0.28 | [2] |

| Indole based hydrazine carboxamide scaffold 12 | A549 (Lung Cancer) | 1.53 | [2] |

| Indole based hydrazine carboxamide scaffold 12 | MDA-MB-231 (Breast Cancer) | 0.68 | [2] |

| OMS5 (4-Nitroaniline derivative) | A549 (Lung Cancer) | 22.13 - 61.03 | [6] |

| OMS14 (piperazine-4-nitroaniline derivative) | MCF-7 (Breast Cancer) | 22.13 - 61.03 | [6] |

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also been investigated for their antimicrobial properties.[7][8] Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine have shown activity against both Gram-positive and Gram-negative bacteria.[7] The antimicrobial efficacy is often evaluated by measuring the zone of inhibition in agar diffusion assays.

| Compound Identifier | Bacterial Strain | Zone of Inhibition (mm) at 100 µg/ml | Reference |

| Schiff base of 6-nitrobenzo[d]thiazol-2-amine (5a-d) | Staphylococcus aureus | Not specified, but showed good activity | [7] |

| Schiff base of 6-nitrobenzo[d]thiazol-2-amine (5a-d) | Escherichia coli | Not specified, but showed good activity | [7] |

| 6-methoxy-2-aminobenzothiazole derivatives | Bacillus subtilis & Staphylococcus aureus | Varied based on derivative | [4][9] |

| 6-methoxy-2-aminobenzothiazole derivatives | Pseudomonas aeruginosa & Escherichia coli | Varied based on derivative | [4][9] |

Experimental Protocols

General Synthesis of 2-Aminobenzothiazoles

A common method for the synthesis of 2-aminobenzothiazole derivatives involves the following steps:

-

An appropriate substituted aniline (0.03 mol) and potassium thiocyanate (0.12 mol) are dissolved in glacial acetic acid (45 ml).

-

The mixture is stirred at room temperature.

-

A solution of bromine (0.03 mol) in glacial acetic acid (20 ml) is added dropwise over a period of 20 minutes.

-

The reaction is stirred for an additional 21 hours at room temperature.

-

The reaction mixture is then poured into a cold ammonium hydroxide solution and extracted with an organic solvent like ethyl acetate.

-

The organic phase is washed with water, dried, and the solvent is evaporated.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

After the incubation period, the MTT reagent is added to each well, and the plates are incubated further to allow for the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Screening (Agar Cup Plate Method)

The antimicrobial activity can be determined using the agar cup plate or agar diffusion method.

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

-

Wells or "cups" are made in the agar using a sterile borer.

-

A specific volume (e.g., 0.1 ml) of the test compound solution (at a known concentration, e.g., 100 µg/ml in DMSO) is added to the wells.

-

A standard antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi) and a solvent control (e.g., DMSO) are also included on separate plates.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours).

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[7]

Potential Mechanism of Action and Signaling Pathways

The anticancer activity of many benzothiazole derivatives is attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and apoptosis. Based on studies of analogous compounds, a potential mechanism of action for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine could involve the inhibition of the PI3K/AKT/mTOR and/or the RAS/RAF/MEK/ERK pathways. These pathways are often dysregulated in various cancers.

Conclusion

While direct experimental data on 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is currently limited, the extensive research on analogous substituted 2-aminobenzothiazoles provides a strong foundation for predicting its chemical and biological properties. The presence of the methoxy and nitro functional groups suggests that this compound is a promising candidate for further investigation, particularly in the fields of oncology and microbiology. This technical guide summarizes the available knowledge and provides a roadmap for future research into this and related compounds, highlighting plausible synthetic routes, key biological assays, and potential mechanisms of action. Further studies are warranted to synthesize and evaluate the specific biological activities of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine to fully elucidate its therapeutic potential.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. flore.unifi.it [flore.unifi.it]

- 3. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. [ejchem.journals.ekb.eg]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjpbcs.com [rjpbcs.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

The Enduring Legacy of the Benzothiazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole core, a bicyclic system forged from the fusion of a benzene and a thiazole ring, stands as a privileged scaffold in the annals of medicinal chemistry. Its journey from an early synthetic curiosity to a cornerstone of modern drug discovery is a testament to its remarkable chemical versatility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of benzothiazole derivatives, their synthesis, and their evolution into potent therapeutic agents. We will delve into key experimental methodologies, present quantitative data on their biological efficacy, and visualize the intricate signaling pathways they modulate.

Discovery and Historical Milestones

The story of benzothiazole begins in the late 19th century. In 1879, August Wilhelm von Hofmann, a prominent German chemist, was the first to synthesize a 2-substituted benzothiazole. However, it was the dawn of the 20th century that unveiled the industrial potential of this heterocyclic system. In 1921, the discovery that 2-mercaptobenzothiazole could act as a potent vulcanization accelerator for rubber revolutionized the polymer industry.

The parent benzothiazole compound was first isolated from a natural source, the American cranberry (Vaccinium macrocarpon), in 1967, hinting at the scaffold's presence in the natural world. This discovery spurred further investigation into the biological properties of benzothiazole derivatives. Over the decades, researchers have unearthed a treasure trove of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects. This has led to the development of several FDA-approved drugs, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease, solidifying the importance of the benzothiazole scaffold in modern medicine.

Quantitative Biological Activity of Key Benzothiazole Derivatives

The therapeutic potential of benzothiazole derivatives is underscored by their potent activity against various biological targets. The following tables summarize the quantitative data for representative compounds in the realms of anticancer and antimicrobial research.

Anticancer Activity

The 2-(4-aminophenyl)benzothiazole scaffold has emerged as a particularly promising pharmacophore for the development of novel anticancer agents, demonstrating potent and selective activity against breast cancer cell lines.

| Compound | Structure | Cell Line | IC₅₀ (µM) | Citation |

| 2-(4-aminophenyl)benzothiazole | 2-(4-aminophenyl)benzothiazole | MCF-7 | 0.003 | [1][2] |

| MDA-MB-231 | 0.004 | [1][2] | ||

| 3h | N/A | MDA-MB-231 | 14.0 ± 0.5 | [3] |

| MCF-7 | 26.2 ± 0.9 | [3] | ||

| Compound 10 | N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide | Various | N/A | [4] |

| Compound 16 | N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide | Various | N/A | [4] |

| Naphthalimide derivative 66 | N/A | HT-29 | 3.72 ± 0.3 | [5] |

| A549 | 4.074 ± 0.3 | [5] | ||

| MCF-7 | 7.91 ± 0.4 | [5] | ||

| Naphthalimide derivative 67 | N/A | HT-29 | 3.47 ± 0.2 | [5] |

| A549 | 3.89 ± 0.3 | [5] | ||

| MCF-7 | 5.08 ± 0.3 | [5] |

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. N/A: Data not available in a quantitative format in the cited sources, but noted for significant activity.

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated significant efficacy against a range of bacterial and fungal pathogens.

| Compound | Microorganism | MIC (µg/mL) | Citation |

| Compound 3 | Escherichia coli | 25 | [6] |

| Staphylococcus aureus | 50 | [6] | |

| Bacillus subtilis | 25 | [6] | |

| Compound 4 | Escherichia coli | 25 | [6] |

| Staphylococcus aureus | 50 | [6] | |

| Bacillus subtilis | 25 | [6] | |

| Compound A1 | Escherichia coli | N/A | [7] |

| Staphylococcus aureus | N/A | [7] | |

| Compound A2 | Escherichia coli | N/A | [7] |

| Staphylococcus aureus | N/A | [7] | |

| Compound A9 | Escherichia coli | N/A | [7] |

| Staphylococcus aureus | N/A | [7] | |

| Compound 16c | Staphylococcus aureus | 0.025 mM | [8] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. N/A: Specific MIC values were not provided in the abstract, but the compounds were noted to have promising activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the development and evaluation of benzothiazole derivatives.

Synthesis of Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole)

This protocol is adapted from a common synthetic route for Riluzole.[9][10]

Materials:

-

4-(trifluoromethoxy)aniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Petroleum ether

Procedure:

-

To a solution of 4-(trifluoromethoxy)aniline (10 mmol) in glacial acetic acid (20 mL), add potassium thiocyanate (40 mmol).

-

Stir the mixture for 20 minutes at room temperature.

-

Cool the reaction mixture to just above its freezing point.

-

Slowly add a solution of bromine (15 mmol) in glacial acetic acid (5 mL) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the mixture with water and basify with sodium carbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from diethyl ether-petroleum ether to yield pure 2-amino-6-(trifluoromethoxy)benzothiazole.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9][11][12][13]

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17][18]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzothiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control (DMSO) for 72 hours.

-

After the incubation period, remove the medium.

-

Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Incubate the plate at 37°C for 15 minutes with shaking on an orbital shaker.

-

Measure the absorbance at 492 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Visualizing Molecular Mechanisms and Workflows

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows relevant to the study of benzothiazole derivatives.

PI3K/Akt Signaling Pathway Inhibition

Certain benzothiazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt signaling pathway by a benzothiazole derivative.

Experimental Workflow: Synthesis and Antimicrobial Screening

The following diagram outlines a typical experimental workflow for the synthesis and subsequent antimicrobial screening of novel benzothiazole derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Riluzole synthesis - chemicalbook [chemicalbook.com]

- 10. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT (Assay protocol [protocols.io]

A Theoretical and Computational Roadmap for the Investigation of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific compound, 6-methoxy-4-nitro-1,3-benzothiazol-2-amine, presents a unique combination of electron-donating (methoxy) and electron-withdrawing (nitro) groups, suggesting the potential for novel pharmacological effects. While direct theoretical and computational studies on this exact molecule are not extensively available in the current literature, this guide provides a comprehensive framework for its investigation based on established methodologies applied to closely related benzothiazole derivatives.

This document serves as a technical roadmap, outlining the key theoretical and computational protocols necessary to characterize 6-methoxy-4-nitro-1,3-benzothiazol-2-amine, predict its biological activities, and guide further experimental work.

I. Molecular and Physicochemical Properties

A foundational step in the characterization of any novel compound is the determination of its fundamental physicochemical properties. While experimental data for the target molecule is sparse, computational methods can provide reliable initial estimates.

Table 1: Predicted Physicochemical Properties of Related Benzothiazole Derivatives

| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

| 6-methoxy-2-(4-nitrophenyl)benzothiazole[4] | 286.31 | 4.1 | 0 | 5 | 96.2 |

| 6-Methoxy-1,3-benzothiazol-2-amine[5] | 180.23 | - | 2 | 3 | - |

| 2-amino-6-nitro-1,3-benzothiazole[6] | 195.20 | - | 2 | 4 | - |

Note: Data for the exact target molecule is not available and would need to be calculated using computational chemistry software.

II. Proposed Computational Workflow

The following workflow outlines a standard computational approach for the in-silico investigation of a novel small molecule like 6-methoxy-4-nitro-1,3-benzothiazol-2-amine.

Caption: A generalized workflow for the computational analysis of novel small molecules.

III. Detailed Methodologies

A. Quantum Mechanical Calculations

Density Functional Theory (DFT) is a powerful tool for understanding the electronic structure and reactivity of molecules.

Protocol for DFT Calculations:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional and Basis Set: The B3LYP functional with a 6-31G(d,p) basis set is a common starting point for organic molecules.[7]

-

Calculations:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions. A smaller HOMO-LUMO gap can indicate higher reactivity.[7]

-

Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-deficient regions of the molecule, which can predict sites for electrophilic and nucleophilic attack.

-

B. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Protocol for Molecular Docking:

-

Software: AutoDock Vina, Glide, or GOLD.[8]

-

Target Selection: Based on the known biological activities of related benzothiazoles (e.g., kinases, enzymes involved in microbial pathways), a relevant protein target is chosen.[2][9]

-

Ligand and Receptor Preparation: The 3D structure of 6-methoxy-4-nitro-1,3-benzothiazol-2-amine is prepared (e.g., by energy minimization). The receptor structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogens, and defining the binding site.

-

Docking Simulation: The docking algorithm samples a large number of possible conformations and orientations of the ligand in the binding site and scores them based on a scoring function.

-

Analysis: The resulting poses are analyzed to identify the most favorable binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

C. Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability over time.

Protocol for MD Simulations:

-

Software: GROMACS, AMBER, or NAMD.

-

System Setup: The best-docked pose from the molecular docking study is used as the starting point. The complex is solvated in a water box with appropriate counter-ions to neutralize the system.

-

Simulation: The system is subjected to energy minimization, followed by equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. A production run of several nanoseconds is then performed.

-

Analysis: Trajectories are analyzed to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the persistence of key intermolecular interactions over time.[8]

IV. Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by 6-methoxy-4-nitro-1,3-benzothiazol-2-amine are unknown, related compounds have been investigated for various activities, suggesting potential avenues for exploration.

Caption: A diagram illustrating potential biological activities and mechanisms for benzothiazole compounds.

Nitro-substituted benzothiazoles have shown potential as inhibitors of enzymes like beta-secretase (BACE1), which is relevant in Alzheimer's disease research.[10] Additionally, various substituted benzothiazoles have demonstrated antimicrobial and antiproliferative activities.[2][11][12] Computational studies can help elucidate the structural basis for these activities and guide the design of more potent and selective analogs.

V. Conclusion

The theoretical and computational investigation of 6-methoxy-4-nitro-1,3-benzothiazol-2-amine holds significant promise for the discovery of novel therapeutic agents. Although direct experimental data for this specific molecule is limited, the methodologies outlined in this guide provide a robust framework for its in-silico characterization. By leveraging quantum mechanical calculations, molecular docking, and molecular dynamics simulations, researchers can gain valuable insights into its physicochemical properties, potential biological targets, and mechanisms of action. This computational-driven approach will be instrumental in guiding future synthetic efforts and experimental validation, ultimately accelerating the drug discovery and development process for this promising class of compounds.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. sphinxsai.com [sphinxsai.com]

- 4. 6-Methoxy-2-(4-nitrophenyl) benzothiazole | C14H10N2O3S | CID 10660852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-6-nitro-1,3-benzothiazol-3-ium 3-carboxy-4-hydroxybenzene-1-sulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

safety and handling guidelines for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

An In-depth Technical Guide to the Safety and Handling of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

Hazard Identification and Classification

Based on data from analogous compounds, 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine should be treated as a hazardous substance. The presence of a nitro group and an aromatic amine structure suggests potential for toxicity and other health effects.

Anticipated Hazards:

-

Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled, based on data for related benzothiazoles[1][2].

-

Skin and Eye Irritation: Expected to cause skin and serious eye irritation[2].

-

Respiratory Irritation: May cause respiratory irritation[2].

-

Germ Cell Mutagenicity: Suspected of causing genetic defects, a concern with some aminobenzothiazole derivatives[3].

-

Aquatic Toxicity: May be harmful to aquatic life.

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic or Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life |

This table is an estimation based on data for structurally related compounds.

First-Aid Measures

Immediate medical attention is crucial in case of exposure. Always show the Safety Data Sheet (SDS) of a related compound to the attending medical professional.

| Exposure Route | First-Aid Protocol |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting[3]. |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[2]. If not breathing, give artificial respiration[3]. |

| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention[2]. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2]. |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risk.

Handling:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood[3].

-

Use only in a well-ventilated area, preferably under a chemical fume hood[3].

-

Avoid breathing dust, fume, gas, mist, vapors, or spray[2].

-

Wash hands and any exposed skin thoroughly after handling[2][3].

-

Do not eat, drink, or smoke when using this product[3].

-

Avoid dust formation. For solid compounds, dampen with a suitable solvent like 60-70% ethanol before transferring if necessary[4].

Storage:

-

Store locked up in a secure area[3].

-

Keep container tightly closed in a dry and well-ventilated place[2].

-

Store away from incompatible materials such as strong oxidizing agents[3].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this chemical.

Caption: Recommended Personal Protective Equipment workflow.

Spill and Disposal Procedures

In the event of a spill or for waste disposal, follow these guidelines.

Spill Response Workflow

Caption: Step-by-step spill response procedure.

Disposal:

-

Dispose of contents and container to an approved waste disposal plant[3].

-

Disposal should be in accordance with local, state, and federal regulations. Do not release into the environment.

Physical and Chemical Properties

Limited experimental data is available for the target compound. The properties of related compounds are provided for reference.

| Property | 2-Amino-6-methoxybenzothiazole[5] | 2-Amino-6-nitrobenzothiazole[2] |

| Molecular Formula | C₈H₈N₂OS | C₇H₅N₃O₂S |

| Molecular Weight | 180.23 g/mol | 195.20 g/mol |

| Appearance | Fine off-white to light tan powder | Yellow Powder Solid |

| Melting Point | Not specified | 247 - 252 °C |

| Solubility | Insoluble in water[4] | No information available |

Experimental Protocols Cited in Literature

The synthesis of related benzothiazole structures often involves the cyclization of substituted anilines. Researchers planning to work with 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine may find these related synthetic procedures informative.

General Synthesis of 2-Aminobenzothiazoles

A common method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, such as bromine, to induce cyclization[6][7].

Caption: General synthetic pathway for 2-aminobenzothiazoles.

Methodology Example (for 6-Methoxy-1,3-benzothiazol-2-amine)[6]:

-

A mixture of p-anisidine and potassium thiocyanate in acetic acid is stirred.

-

A solution of bromine in acetic acid is added dropwise.

-

The reaction mixture is stirred for an extended period at room temperature.

-

The mixture is then poured into a basic solution (e.g., ammonium hydroxide) and extracted with an organic solvent like ethyl acetate.

-

The organic phase is washed, dried, and evaporated to yield the crude product, which is then recrystallized.

Researchers should adapt such procedures with extreme caution, considering the additional hazards posed by the nitro group in the target molecule. All synthetic work should be conducted in a fume hood with appropriate engineering controls.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-AMINO-6-METHOXYBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methoxy-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

Methodological & Application

detailed experimental protocol for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine synthesis

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed two-step experimental protocol for the synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine. The synthesis commences with the formation of the intermediate, 6-Methoxy-1,3-benzothiazol-2-amine, from p-anisidine. This intermediate is subsequently nitrated to yield the final target compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

2-Aminobenzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in pharmaceutical research due to their wide range of biological activities. The introduction of a nitro group and a methoxy group on the benzothiazole scaffold can modulate the electronic and steric properties of the molecule, potentially leading to enhanced or novel therapeutic effects. This protocol outlines a reliable method for the preparation of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine, a valuable building block for the synthesis of more complex bioactive molecules.

Experimental Protocols

Part 1: Synthesis of 6-Methoxy-1,3-benzothiazol-2-amine

This procedure details the synthesis of the key intermediate, 6-Methoxy-1,3-benzothiazol-2-amine, from p-anisidine through a thiocyanation and subsequent oxidative cyclization.

Materials:

-

p-Anisidine

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid (AcOH)

-

Bromine (Br₂)

-

Ammonium hydroxide (NH₄OH)

-

Ethyl acetate (EtOAc)

-

Ethanol (EtOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitably sized round-bottom flask equipped with a magnetic stirrer, dissolve p-anisidine (0.03 mol, 3.7 g) and potassium thiocyanate (0.12 mol, 11.6 g) in glacial acetic acid (45 ml).

-

Stir the mixture at 20 °C for 10 minutes.

-

In a separate beaker, prepare a solution of bromine (0.03 mol, 1.5 ml) in glacial acetic acid (20 ml).

-

Add the bromine solution dropwise to the reaction mixture over a period of 20 minutes, while maintaining the temperature at 20 °C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 21 hours.

-

Pour the reaction mixture into a beaker containing cold ammonium hydroxide (90 ml) to neutralize the acid and precipitate the product.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic phase with water, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure 6-Methoxy-1,3-benzothiazol-2-amine.[1]

Part 2: Synthesis of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

This part of the protocol describes the nitration of the previously synthesized 6-Methoxy-1,3-benzothiazol-2-amine. To ensure regioselectivity and prevent unwanted side reactions, the amino group is first protected by acetylation, followed by nitration and subsequent deprotection.

Materials:

-

6-Methoxy-1,3-benzothiazol-2-amine

-

Acetic anhydride

-

Pyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Methanol

Procedure:

Step 2a: Acetylation of 6-Methoxy-1,3-benzothiazol-2-amine

-

Dissolve 6-Methoxy-1,3-benzothiazol-2-amine (1.0 eq) in a mixture of pyridine and acetic anhydride at room temperature.

-

Stir the reaction mixture for 2-3 hours.

-

Pour the reaction mixture into cold water to precipitate the acetylated product.

-

Filter the solid, wash with water, and dry to obtain N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide.

Step 2b: Nitration of N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

-

Carefully dissolve the dried N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide in concentrated sulfuric acid at 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

Step 2c: Hydrolysis of N-(6-methoxy-4-nitro-1,3-benzothiazol-2-yl)acetamide

-

Suspend the dried nitrated product in a suitable solvent such as methanol.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

-

Filter the precipitated solid, wash with water, and dry to obtain the final product, 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 6-Methoxy-1,3-benzothiazol-2-amine | C₈H₈N₂OS | 180.23 | 145-147 | See reference[1] | See reference[1] |

| 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine | C₈H₇N₃O₃S | 225.22 | 290-292 | Not available | Not available |

Experimental Workflow and Signaling Pathways

Caption: Synthetic workflow for 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine.

References

Application Notes and Protocols for the Synthesis of Dyes Using 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine as an Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine as a key intermediate in the synthesis of novel azo dyes. This compound serves as a valuable building block for creating a diverse range of chromophores with potential applications in textile dyeing, biological staining, and as functional materials.

Introduction

6-Methoxy-4-nitro-1,3-benzothiazol-2-amine is a heterocyclic amine that is a derivative of 2-aminobenzothiazole. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group on the benzothiazole ring system can significantly influence the electronic properties and, consequently, the color of the resulting azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). They are widely used in various industries due to their straightforward synthesis, cost-effectiveness, and wide range of accessible colors.

The general strategy for synthesizing azo dyes from 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine involves a two-step process:

-

Diazotization: The primary aromatic amine group of the benzothiazole intermediate is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic substitution reaction forms the stable azo linkage and generates the final dye molecule.

Applications

Azo dyes derived from substituted benzothiazoles are known for their application as disperse and mordant dyes.[1] These dyes can be used for coloring synthetic fibers such as polyester and nylon. The specific shades and fastness properties of the dyes depend on the chemical structure of both the benzothiazole intermediate and the coupling component.

Beyond traditional dyeing, benzothiazole-containing compounds have shown a range of biological activities, and their dye derivatives could be explored for applications in:

-

Biological Stains: As probes for specific cellular components.

-

Sensors: As chromogenic reporters for the detection of metal ions or other analytes.

-

Photodynamic Therapy: Where the dye can generate reactive oxygen species upon light activation.

Experimental Protocols

The following are generalized protocols for the synthesis of azo dyes using 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine as the diazo component. Researchers should note that these are starting points, and optimization of reaction conditions may be necessary for specific coupling components.

General Protocol for Diazotization of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

This procedure describes the formation of the diazonium salt solution, which is highly reactive and should be used immediately in the subsequent coupling reaction.

Materials:

-

6-Methoxy-4-nitro-1,3-benzothiazol-2-amine

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a flask, dissolve a specific amount of 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine in a cooled solution of concentrated acid (e.g., 50% H₂SO₄) with stirring.[1][2]

-

Cool the mixture to 0-5 °C in an ice bath.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the cold amine solution while maintaining the temperature between 0-5 °C and stirring continuously.[1][2]

-

Continue stirring the reaction mixture at 0-5 °C for 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be kept cold and used immediately.

General Protocol for Azo Coupling